
4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1,2-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that contains both a pyrazole and a triazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method might involve the reaction of a phenylhydrazine derivative with a triazole-containing aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced pyrazole or triazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl ring or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-3(2H)-one could have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The triazole and pyrazole rings could participate in hydrogen bonding or hydrophobic interactions with the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-1H-pyrazol-3(2H)-one: Lacks the triazole ring.
5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazol-3(2H)-one: Lacks the phenyl group.
4-Phenyl-1,2,4-triazole: Lacks the pyrazole ring.
Uniqueness
The combination of both pyrazole and triazole rings in 4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-3(2H)-one may confer unique biological activities and chemical properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
62538-01-6 |
|---|---|
Molekularformel |
C11H9N5O |
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
4-phenyl-5-(1,2,4-triazol-4-yl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C11H9N5O/c17-11-9(8-4-2-1-3-5-8)10(14-15-11)16-6-12-13-7-16/h1-7H,(H2,14,15,17) |
InChI-Schlüssel |
WHGWZPALEKLSSU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(NNC2=O)N3C=NN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)glycine](/img/structure/B15214940.png)

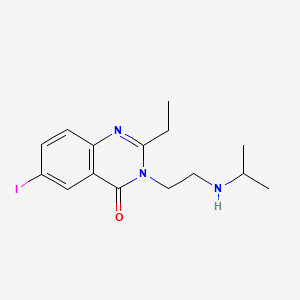

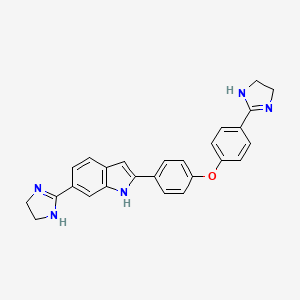
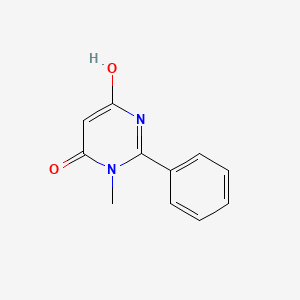
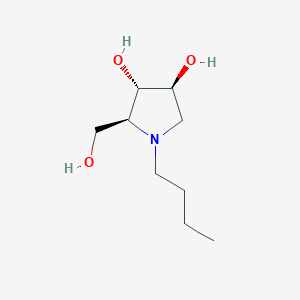
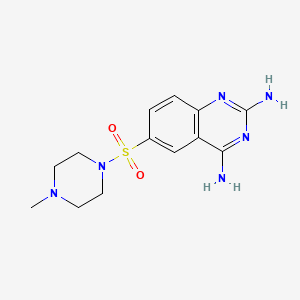
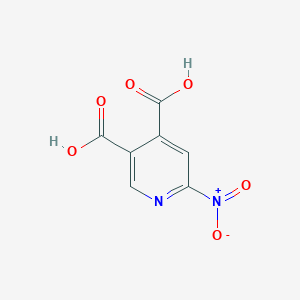
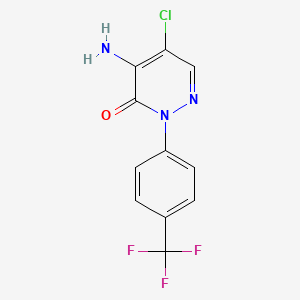
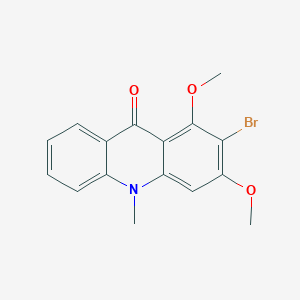
![6-(4-Chlorophenyl)-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15215037.png)
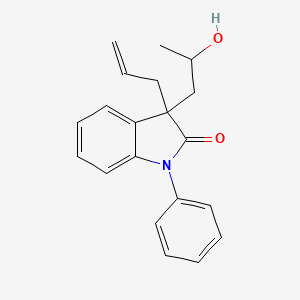
![Furo[3,4-d]pyrimidine](/img/structure/B15215042.png)
